Product packaging for 3-Chloro-2-fluoro-5-hydroxybenzoic acid(Cat. No.:)

3-Chloro-2-fluoro-5-hydroxybenzoic acid

Cat. No.: B12837509
M. Wt: 190.55 g/mol
InChI Key: KIKXGSMGRMECLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-5-hydroxybenzoic acid ( 1236349-86-2) is a multifunctional benzoic acid derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C 7 H 4 ClFO 3 and a molecular weight of 190.56 g/mol, this compound serves as a valuable chemical building block . Its structure incorporates three distinct functional groups—a carboxylic acid, a phenol, and halogen substituents—making it a versatile intermediate for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) and biochemical probes . As a research-grade chemical , this compound is strictly for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its structural features to explore structure-activity relationships (SAR), develop enzyme inhibitors, or create novel materials . The presence of both chloro and fluoro substituents on the aromatic ring allows for selective and sequential functionalization via various cross-coupling reactions, enhancing its utility in synthetic campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO3 B12837509 3-Chloro-2-fluoro-5-hydroxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-2-fluoro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)

InChI Key

KIKXGSMGRMECLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)O

Origin of Product

United States

Derivatization and Chemical Transformations of 3 Chloro 2 Fluoro 5 Hydroxybenzoic Acid Analogues

Synthesis of Structurally Modified Derivatives

The synthesis of analogues based on the 3-chloro-2-fluoro-5-hydroxybenzoic acid core involves a variety of chemical strategies to introduce new functional groups or modify existing ones. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Introduction of Varied Substituents and Functional Groups on Benzoic Acid Cores

Similarly, the synthesis of 5-chloro-2-hydroxybenzoic acid can be accomplished from 5-amino-2-hydroxybenzoic acid through a diazotization reaction followed by treatment with cuprous chloride (Cu₂Cl₂). nih.gov Another approach involves the regioselective chlorination of salicylic (B10762653) acid using N-chlorosuccinimide. chemicalbook.com The synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from 3-amino-2,4,5-trifluorobenzoic acid has also been reported, highlighting methods for introducing specific halogen patterns. researchgate.net These examples demonstrate that functional groups like nitro, amino, and additional halogens can be strategically introduced and manipulated on the benzoic acid ring to yield a variety of derivatives.

Table 1: Synthetic Strategies for Introducing Substituents on Benzoic Acid Cores

Starting Material Reagents/Reaction Steps Product Reference
2,4-Difluoro-3-chlorobenzoic acid 1. Nitration2. Esterification3. Reduction (NO₂)4. Diazotization5. Hydrolysis 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid researchgate.net
5-Amino-2-hydroxybenzoic acid 1. Diazotization (NaNO₂, H₂SO₄)2. Sandmeyer Reaction (Cu₂Cl₂) 5-Chloro-2-hydroxybenzoic acid nih.gov
Salicylic acid 1. H₂SO₄2. N-chlorosuccinimide (NCS) 5-Chloro-2-hydroxybenzoic acid chemicalbook.com

Esterification and Amidation Reactions for Carboxylic Acid Derivatization

The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, lipophilicity, and metabolic stability.

Esterification typically involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acyl chloride or using coupling agents. In the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, an esterification step is explicitly included to protect the carboxylic acid during subsequent reactions. researchgate.net

Amidation involves the coupling of the carboxylic acid with an amine. This reaction usually requires activating the carboxyl group with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond. These reactions convert the acidic proton of the carboxylic acid into a less acidic amide proton and introduce a hydrogen bond donor, which can be critical for biological interactions.

Exploration of Carboxylic Acid Bioisosteric Replacements

While the carboxylic acid group is often key for biological activity, its presence can lead to poor metabolic stability and limited membrane permeability. nih.govnih.govresearchgate.net Medicinal chemists frequently replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can mimic the original group's biological interactions. nih.govresearchgate.net

The goal of bioisosteric replacement is to retain or improve the desired biological activity while overcoming pharmacokinetic challenges. researchgate.netdntb.gov.ua The success of a replacement is context-dependent and cannot be easily predicted, often requiring the screening of several isosteres. nih.gov

Common Bioisosteres for Carboxylic Acids:

Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. researchgate.net The tetrazole ring has a similar acidic pKa to a carboxylic acid and a comparable size and shape, allowing it to engage in similar hydrogen bonding and electrostatic interactions. researchgate.net

Hydroxamic Acids: Hydroxamic acids and their esters have been successfully employed as carboxylic acid surrogates. nih.gov

Hydroxypyrazoles: Substituted hydroxypyrazoles have also been investigated as potential bioisosteres. researchgate.net

Table 2: Comparison of Carboxylic Acid and a Common Bioisostere

Functional Group Acidity (pKa) Key Interactions Common Use Reference
Carboxylic Acid ~4-5 Hydrogen bond donor/acceptor, electrostatic interactions Pharmacophore in >450 marketed drugs nih.govnih.gov

Investigation of Substituent Effects on Chemical Reactivity and Properties

The nature and position of substituents on the benzene (B151609) ring profoundly influence the molecule's electronic properties and chemical reactivity. In analogues of this compound, the halogens and the hydroxyl group exert competing electronic effects.

Electronic and Inductive Effects of Halogens (Chlorine and Fluorine)

Inductive Effect (-I): This effect operates through the sigma bonds and is related to electronegativity. Fluorine is the most electronegative element, so its inductive effect is stronger than that of chlorine. doubtnut.com This effect withdraws electron density from the ring, increasing the acidity of the benzoic acid by stabilizing the carboxylate anion. gauthmath.com

Resonance Effect (+R): This effect involves the donation of a lone pair of electrons from the halogen into the pi-system of the benzene ring. doubtnut.com This effect tends to decrease acidity by increasing electron density on the ring. For the +R effect to be significant, there must be effective overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon than the larger 3p orbitals of chlorine do. gauthmath.com Consequently, fluorine has a stronger +R effect than chlorine. doubtnut.com

In substituted benzoic acids, the stronger +R effect of fluorine can counteract its stronger -I effect. This is famously observed in para-substituted benzoic acids, where p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid because fluorine's dominant +R effect destabilizes the conjugate base more than chlorine's weaker +R effect. gauthmath.comdoubtnut.com In the case of this compound, both halogens will primarily exert an electron-withdrawing inductive effect, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Influence of the Hydroxyl Group on Aromatic Reactivity

The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. numberanalytics.commsu.edu Its influence stems from a strong electron-donating resonance effect that outweighs its electron-withdrawing inductive effect. libretexts.org

The lone pairs on the oxygen atom are delocalized into the benzene ring, significantly increasing the electron density, particularly at the ortho and para positions relative to the hydroxyl group. quora.com This increased nucleophilicity makes the ring much more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org For example, phenol (B47542) (hydroxybenzene) is about 1000 times more reactive than benzene in nitration reactions. libretexts.org

In this compound, the hydroxyl group at the C-5 position strongly activates the ring. It directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-2). The ultimate position of substitution will be determined by the combined directing effects of the hydroxyl, chloro, and fluoro substituents, as well as steric hindrance. The hydroxyl group's ability to form hydrogen bonds can also influence reaction pathways and product distributions. researchgate.net

Stereoelectronic Considerations in Halogenated Aromatic Systems

Halogens exert a dual electronic influence: they are electron-withdrawing through the inductive effect (due to their high electronegativity) but electron-donating through the resonance effect (due to their lone pairs of electrons). libretexts.org The inductive effect deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions. However, in the context of nucleophilic aromatic substitution, the strong inductive withdrawal is a key activating feature.

The relative influence of these effects varies between fluorine and chlorine. Fluorine is the most electronegative element, so its inductive effect is the strongest among the halogens. Conversely, its resonance effect is considered weaker than that of other halogens because the 2p orbital of fluorine has a significant size and energy mismatch with the p orbitals of the aromatic carbon, leading to less effective orbital overlap. libretexts.org

The carboxylic acid group is strongly electron-withdrawing through both induction and resonance, significantly deactivating the ring towards electrophiles but activating it for nucleophilic attack. The hydroxyl group, conversely, is strongly electron-donating via resonance, which can partially counteract the withdrawing effects of the other substituents. The net effect is a complex electronic environment where specific positions on the ring are activated for certain reaction types, dictating the feasibility and outcome of chemical transformations.

SubstituentInductive EffectResonance EffectNet Effect on Ring Electron Density
-F (Fluoro)Strongly WithdrawingWeakly DonatingWithdrawing (Deactivating)
-Cl (Chloro)WithdrawingDonatingWithdrawing (Deactivating)
-OH (Hydroxyl)WithdrawingStrongly DonatingDonating (Activating)
-COOH (Carboxyl)WithdrawingWithdrawingStrongly Withdrawing (Deactivating)

Specific Chemical Transformations of Benzoic Acid Derivatives

The functional groups present on halogenated benzoic acids provide multiple handles for synthetic modification. These transformations can be broadly categorized into reactions of the substituents and substitution of the ring-bound halogens.

Oxidation and Reduction of Associated Functional Groups

The functional groups attached to the aromatic ring of benzoic acid analogues can be selectively oxidized or reduced to introduce new functionalities.

Reduction Reactions:

Reduction of Carboxylic Acids: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), as weaker reagents are generally ineffective.

Reduction of Nitro Groups: In analogues where a nitro group is present, it can be readily reduced to an amino group. This is a crucial transformation in the synthesis of many pharmaceutical and dye intermediates. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or using metals in acidic conditions (e.g., Sn, Fe, or Zn in HCl). libretexts.org For instance, the synthesis of an analogue, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves a step where a nitro group is reduced to an amine using Pd/C as a catalyst. semanticscholar.orgresearchgate.net This conversion transforms a strongly electron-withdrawing group into an electron-donating one, fundamentally altering the ring's reactivity.

Oxidation Reactions:

Oxidation of Alkyl Side-Chains: While the parent compound lacks an alkyl chain, its analogues may possess them. Alkyl groups at the benzylic position are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically yielding a benzoic acid. libretexts.orgjove.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com

Oxidation of Benzoic Acid to Phenol: In some industrial processes, benzoic acid itself can be oxidized to phenol. This transformation often uses catalysts containing copper salts at high temperatures and is a method for introducing a hydroxyl group onto the ring, replacing the carboxyl function. researchgate.net

Functional GroupTransformationTypical ReagentsProduct Functional Group
Carboxylic Acid (-COOH)ReductionLiAlH₄Primary Alcohol (-CH₂OH)
Nitro (-NO₂)ReductionH₂, Pd/C; or Fe/HClAmine (-NH₂)
Alkyl (-CH₂R)OxidationKMnO₄, H₃O⁺, heatCarboxylic Acid (-COOH)
Carboxylic Acid (-COOH)Oxidative DecarboxylationCupric salts, heatPhenol (-OH)

Nucleophilic Substitution Reactions Involving Halogen Atoms

The halogen atoms on the aromatic ring of this compound can be replaced via nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the carboxylic acid and the halogens themselves, which stabilize the negatively charged intermediate (Meisenheimer complex).

The SNAr mechanism involves two main steps:

Attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate.

Loss of the leaving group (halide ion) to restore the aromaticity of the ring.

In SNAr reactions, fluoride (B91410) is generally the best leaving group among the halogens, followed by chloride, bromide, and iodide. This order is the reverse of that seen in SN1 and SN2 reactions. libretexts.org The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and strongly polarizes the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step of the reaction.

A practical example is seen in the synthesis of quinolone derivatives, where an analogue, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, undergoes substitution. In one sequence, a cyclopropylamine (B47189) molecule acts as the nucleophile, displacing one of the halogen atoms on the ring to form a new C-N bond. semanticscholar.org This highlights the utility of nucleophilic substitution in the derivatization of these complex halogenated benzoic acids for creating molecules with potential biological activity. semanticscholar.orgossila.com

Halogen Leaving GroupRelative Reactivity in SNArReason
-FHighestHigh electronegativity strongly polarizes the C-X bond, facilitating the rate-determining nucleophilic attack.
-ClIntermediateLess electronegative than fluorine, leading to a less electrophilic carbon center.
-BrLowWeaker C-X bond polarity compared to F and Cl.
-ILowestLeast electronegative, resulting in the slowest rate of initial attack.

Spectroscopic and Analytical Characterization Methodologies for Substituted Benzoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-Chloro-2-fluoro-5-hydroxybenzoic acid, both ¹H NMR and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR, the chemical shifts of the protons are influenced by their electronic environment, which is dictated by the substituents on the aromatic ring (-Cl, -F, -OH, -COOH). The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm). The hydroxyl proton also appears as a singlet, with its chemical shift being variable and dependent on solvent and concentration. The two aromatic protons will appear as doublets due to coupling with each other.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the δ 165-185 ppm region. The aromatic carbons exhibit distinct signals, with their chemical shifts significantly affected by the attached electronegative halogen and oxygen atoms. Furthermore, the presence of fluorine allows for ¹⁹F NMR studies, which can be a sensitive probe for analyzing fluorine-containing compounds and their interactions. ossila.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects on a benzene (B151609) ring. Actual values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 165 - 175
Hydroxyl (-OH) 5.0 - 7.0 -
Aromatic C-H (Position 4) 7.2 - 7.4 115 - 125
Aromatic C-H (Position 6) 7.0 - 7.2 118 - 128
Aromatic C-F (Position 2) - 150 - 160 (doublet, ¹JC-F)
Aromatic C-Cl (Position 3) - 130 - 140
Aromatic C-OH (Position 5) - 155 - 165

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. semanticscholar.org The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides spectral data for analogous compounds like 5-chloro-2-hydroxybenzoic acid, which helps in predicting the spectrum. nist.govnist.gov

The most prominent features would include a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, which overlaps with the aromatic C-H stretching bands. The O-H stretch of the phenolic group appears as a sharper band around 3300-3500 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid gives rise to a strong, sharp peak in the region of 1680-1710 cm⁻¹. Other important vibrations include C-O stretching, aromatic C=C ring stretching, and the stretches corresponding to the C-Cl and C-F bonds. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Phenolic O-H Stretch 3200 - 3600 Sharp, Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Carboxylic Acid C=O Stretch 1680 - 1710 Strong
Aromatic C=C Ring Stretch 1450 - 1600 Medium
Carboxylic Acid C-O Stretch 1210 - 1320 Strong
Phenolic C-O Stretch 1150 - 1250 Medium
C-F Stretch 1000 - 1400 Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₄ClFO₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. semanticscholar.org

The monoisotopic mass of the molecule is approximately 190.97 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed, along with an isotopic peak at M+2 with roughly one-third the intensity, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH), water (H₂O), and the carboxylic acid group as COOH or CO₂. Predicted mass-to-charge ratios for common adducts can be calculated to aid in identification. uni.luuni.lu

Table 3: Predicted m/z Values for Molecular Ions and Adducts of this compound

Adduct/Ion Formula Predicted m/z
[M-H]⁻ [C₇H₃ClFO₃]⁻ 188.97
[M+H]⁺ [C₇H₅ClFO₃]⁺ 190.99
[M+Na]⁺ [C₇H₄ClFO₃Na]⁺ 212.97

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used techniques.

HPLC is a premier technique for the quantitative analysis and purity determination of non-volatile compounds like substituted benzoic acids. helixchrom.comusda.gov Reversed-phase HPLC is the most common mode used for this class of compounds. nih.govekb.eg

In a typical setup, a C18 (octadecylsilyl) silica (B1680970) gel column serves as the stationary phase. The mobile phase is usually a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ekb.egresearchgate.net The pH of the buffer is often adjusted to be acidic (e.g., using phosphoric or acetic acid) to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. usda.govupb.ro Detection is commonly performed using a UV detector, as the aromatic ring of the benzoic acid derivative absorbs UV light strongly, typically monitored at wavelengths like 254 nm. usda.gov

Table 4: Typical HPLC Parameters for Analysis of Substituted Benzoic Acids

Parameter Description
Column Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Phosphoric Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently employed in synthetic chemistry to monitor the progress of a reaction. merckmillipore.comutexas.edu For reactions involving this compound, TLC can quickly show the consumption of starting materials and the formation of products.

The stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel, often containing a fluorescent indicator (F₂₅₄). merckmillipore.com A small amount of the reaction mixture is spotted onto the plate alongside spots of the starting materials. The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent system like toluene/ethanol or ethyl acetate/hexanes. merckmillipore.comutexas.edu The polarity of the mobile phase is chosen to achieve good separation between the reactant and product spots. After development, the spots are visualized, commonly under UV light at 254 nm, where UV-active compounds appear as dark spots. merckmillipore.com The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. The retention factor (Rf) value helps in identifying the different components on the plate. rochester.edu

Computational and Theoretical Studies on Aromatic Carboxylic Acids Including 3 Chloro 2 Fluoro 5 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of 3-Chloro-2-fluoro-5-hydroxybenzoic acid. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to model substituted benzoic acids. rsc.orgscispace.com

DFT methods, particularly with hybrid functionals like B3LYP, are widely used to investigate the geometries and energies of various conformers. mdpi.comuc.pt For substituted benzoic acids, these calculations can predict the most stable arrangement of the substituent groups on the benzene (B151609) ring. For instance, calculations on ortho-substituted benzoic acids using the B3LYP/6-311+G(d,p) level of theory have been used to explore all possible conformations and the influence of intramolecular hydrogen bonds. rsc.org Similarly, studies on ortho-fluoro and chloro-substituted benzoic acids have utilized DFT to analyze their potential energy landscapes. mdpi.com These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and performing frequency calculations to confirm that it is a true minimum.

MP2, a post-Hartree-Fock method, often provides more accurate results for systems where electron correlation is important, such as in molecules with intramolecular hydrogen bonds. scispace.com Comparative studies on 4-substituted benzoic acids have employed both DFT and MP2 methods with the 6-311++G(d,p) basis set to investigate conformational stability and hydrogen bonding. researchgate.net For this compound, such calculations would elucidate the preferred orientation of the carboxylic acid group relative to the adjacent fluorine atom and the potential for intramolecular interactions.

The choice of basis set is also crucial for obtaining accurate results. Basis sets like 6-311++G(d,p) are commonly used for these types of molecules as they include diffuse functions (++) to describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. mdpi.comuc.pt

Table 1: Representative Quantum Chemical Methods and Basis Sets for Substituted Benzoic Acid Analysis

Computational Method Common Basis Set Typical Applications Reference
Density Functional Theory (DFT/B3LYP)6-311++G(d,p)Geometry optimization, conformational analysis, vibrational frequencies mdpi.comuc.pt
Møller-Plesset Perturbation Theory (MP2)6-311++G(d,p)High-accuracy energy calculations, study of electron correlation effects scispace.comresearchgate.net
Hartree-Fock (HF)6-311++G(d,p)Initial geometry optimization, less computationally expensive scispace.comresearchgate.net

Molecular Modeling for Predicting Chemical Reactivity and Interaction Potentials

Molecular modeling techniques are instrumental in predicting the chemical reactivity and interaction potentials of this compound. DFT-based reactivity descriptors, such as chemical potential, softness, and the Fukui function, can be used to understand the effect of substituents on the acidity and reactivity of benzoic acids. semanticscholar.org

For example, a theoretical study on substituted benzoic acids demonstrated that the calculated gas-phase acidity values were in good agreement with experimental data. semanticscholar.org The study also highlighted the importance of inductive and resonance effects of substituents on acidity. In the case of this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to increase the acidity of the carboxylic acid group. The Fukui function can be used to identify the most likely sites for nucleophilic and electrophilic attack, thus predicting how the molecule will react with other chemical species. semanticscholar.org

Molecular electrostatic potential (MEP) maps are another powerful tool derived from molecular modeling. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, making them susceptible to electrophilic attack, and a positive potential around the acidic hydrogen atoms.

Interaction potentials, particularly for processes like dimerization through hydrogen bonding, are also a key focus of molecular modeling. Studies on 4-substituted benzoic acid dimers have shown that electron-releasing groups tend to form more stable hydrogen bonds. scispace.comresearchgate.net For this compound, modeling could predict the strength and geometry of intermolecular hydrogen bonds in the solid state or in solution.

Conformational Analysis of Halogenated and Hydroxybenzoic Acid Isomers

The conformational landscape of this compound is influenced by the interplay of its substituents. The rotational barrier of the carboxylic acid group and the hydroxyl group, as well as potential intramolecular interactions, determine the preferred spatial arrangement of the molecule.

Studies on hydroxybenzoic acid isomers have revealed that while 2-hydroxybenzoic acid (salicylic acid) exists predominantly in a single conformation stabilized by an intramolecular hydrogen bond, 3- and 4-hydroxybenzoic acids exist as mixtures of conformers. nih.govfigshare.comju.edu.jo For this compound, the hydroxyl group is at the 5-position, and the carboxylic acid group is at the 1-position, with a fluorine at the 2-position and a chlorine at the 3-position. The presence of the ortho-fluoro substituent is expected to significantly influence the orientation of the carboxylic acid group.

Detailed investigations of ortho-fluoro and chloro-substituted benzoic acids have shown that the interaction between the carboxylic group and the ortho-halogen substituent is a key factor in determining the molecular structure. mdpi.com Computational studies can map the potential energy surface by scanning the relevant torsional angles, such as the O=C-O-H and C2-C1-C=O dihedral angles, to identify the minimum energy conformers. uc.pt For 2-chloro-6-fluorobenzoic acid, for example, specific conformers are identified based on the relative orientation of the carboxylic acid group with respect to the halogen substituents. uc.pt

The presence of both a fluorine and a chlorine atom ortho and meta to the carboxylic acid group, respectively, along with a meta hydroxyl group, suggests a complex conformational space for this compound. Theoretical calculations would be necessary to determine the relative energies of the different conformers and the energy barriers between them.

Table 2: Factors Influencing Conformation in Substituted Benzoic Acids

Factor Description Example from Literature Reference
Intramolecular Hydrogen BondingAn internal hydrogen bond can lock the molecule into a specific conformation.2-hydroxybenzoic acid exists as a single conformer due to a strong intramolecular hydrogen bond. nih.govfigshare.com
Steric HindranceBulky substituents can restrict rotation around single bonds.Ortho-substituents can influence the planarity of the carboxylic acid group relative to the benzene ring. semanticscholar.org
Electrostatic InteractionsAttractive or repulsive forces between polarized bonds can favor certain conformations.Nonclassical C-F···H-C hydrogen bonds can stabilize axial conformations in halogenated cyclohexanes. nih.gov
Torsional StrainThe energy associated with rotation around single bonds.Potential energy profiles are calculated by scanning torsional coordinates to find minimum energy structures. mdpi.com

Theoretical Insights into Intramolecular Interactions within Substituted Benzoic Acids (e.g., Hydrogen Bonding)

Intramolecular interactions play a crucial role in determining the structure, stability, and properties of substituted benzoic acids. The most significant of these is often intramolecular hydrogen bonding.

In ortho-substituted benzoic acids with substituents like -OH or -NH2, strong intramolecular hydrogen bonds can form between the substituent and the carboxylic acid group. rsc.org These interactions have a profound effect on the acidity of the molecule. For instance, in the anions of these acids, the hydrogen bond is particularly strong, which is a major contributor to their increased acidity. rsc.org

For this compound, the hydroxyl group is in the meta position relative to the carboxylic acid, making a direct intramolecular hydrogen bond between them unlikely. However, the ortho-fluoro substituent introduces the possibility of other types of intramolecular interactions. While not a classical hydrogen bond, a C-F···H-O interaction between the fluorine and the hydroxyl hydrogen of the carboxylic acid group is conceivable and could influence the conformational preference. Studies on selectively halogenated cyclohexanes have highlighted the importance of nonclassical C-F···H-C hydrogen bonds in stabilizing certain conformers. nih.gov

Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. researchgate.net NBO analysis provides information about the charge transfer between orbitals, which is indicative of a bonding interaction. For this compound, NBO analysis could reveal the nature and strength of any intramolecular interactions involving the fluorine, chlorine, and hydroxyl groups.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. Computational approaches are invaluable in establishing these relationships for series of compounds like substituted benzoic acids.

For derivatives of benzoic acid, computational methods can calculate a variety of molecular descriptors that may be correlated with a specific biological activity. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). Quantum chemical calculations are used to obtain many of these descriptors with high accuracy. unamur.be

For example, the pKa of substituted benzoic acids has been successfully correlated with calculated quantum chemical parameters such as the charges on the atoms of the carboxylic acid group and the energy difference between the acid and its conjugate base. unamur.be This type of analysis can be extended to biological activities. For instance, some benzoic acid derivatives have been shown to enhance the activity of cellular protein degradation systems, and DFT reactivity descriptors could be used to analyze the chemical-biological interactions responsible for this effect. semanticscholar.org

In the context of drug design, 3-chloro-2-fluorobenzoic acid has been used as a building block for Aurora A kinase inhibitors. ossila.com SAR studies in such a context would involve synthesizing and testing a series of analogs of this compound and then using computational modeling to build a predictive model that relates structural features to inhibitory activity. This model could then be used to design new, more potent compounds.

Research Applications of 3 Chloro 2 Fluoro 5 Hydroxybenzoic Acid As a Building Block

Role in Pharmaceutical Synthesis as an Intermediate for Active Pharmaceutical Ingredients (APIs)

The unique substitution pattern of 3-chloro-2-fluoro-5-hydroxybenzoic acid makes it a valuable scaffold for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its functional groups provide multiple reactive sites for building intricate molecular architectures.

Precursor in the Development of Quinolone Carboxylic Acid Drugs and Analogues

A structurally similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been identified as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. These drugs are a class of synthetic antibacterial agents. The synthesis of these important pharmaceuticals relies on the availability of functionalized precursors like the aforementioned benzoic acid derivative. The process often involves steps such as nitration, esterification, reduction, diazotization, and hydrolysis to build the quinolone core. The synthesis of derivatives of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is critical not only for developing new fluoroquinolone (FQ) drugs but also for producing reference standards for quality control of existing drug substances. Given the structural parallels, this compound represents a viable precursor for analogous quinolone structures.

Building Block for Aurora A Inhibitors and Other Therapeutically Relevant Agents

In the field of oncology, Aurora kinases are crucial enzymes involved in cell mitosis, and their inhibition is a validated anticancer strategy. A close analogue, 3-chloro-2-fluorobenzoic acid, serves as a key building block for synthesizing potent Aurora A inhibitors. In these syntheses, the benzoic acid derivative is typically attached to a larger molecular scaffold through peptide coupling reactions. This modular approach has yielded inhibitors with significant potency, demonstrating half-maximal inhibitory concentrations (IC50) in the nanomolar range. The presence of the fluorine and chlorine atoms on the benzoic acid ring can influence the binding affinity and pharmacokinetic properties of the final drug candidate.

Table 1: Examples of Aurora Kinase Inhibitors and their Characteristics

Inhibitor Target(s) IC50 Values Development Phase (as of latest data)
PHA-739358 Pan-Aurora Aurora-A: Not specified, Aurora-B: Not specified Phase II trials for Chronic Myeloid Leukemia.
MLN8237 Aurora A Aurora-A: 1 nM Phase I/II clinical trials.
CYC116 Pan-Aurora, VEGFR2 Aurora-A: 44 nM, Aurora-B: 19 nM, Aurora-C: 65 nM Phase I clinical trial in advanced solid tumors.
SNS-314 Pan-Aurora Aurora-A: 9 nM, Aurora-B: 31 nM, Aurora-C: 3 nM Phase I clinical trial in advanced solid tumors.

| PF-03814735 | Aurora A/B | Aurora-A: 5 nM, Aurora-B: 0.8 nM | Phase I clinical trial. |

This table provides examples of Aurora Kinase inhibitors to illustrate the therapeutic context. The listed compounds are not necessarily synthesized from this compound.

Utility in the Design and Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group on compounds like this compound can coordinate to metal centers, making them suitable as organic linkers in MOF synthesis. The additional hydroxyl group provides another potential coordination site, which can lead to MOFs with more complex topologies and functionalities. The specific halogen substitutions can also influence the pore size, stability, and catalytic activity of the resulting framework. While direct use of this compound in published MOF structures is not prominent, related molecules like p-hydroxybenzoic acid have been successfully used to create 3D MOFs that act as catalysts for polymerization reactions.

Application in Advanced Analytical Chemistry as a Fluorine Probe (e.g., for 19F NMR in metabolomics research)

The presence of a fluorine atom in this compound makes it a candidate for applications in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique because of the high sensitivity of the ¹⁹F nucleus and the lack of natural fluorine background in biological systems. A related compound, 3-chloro-2-fluorobenzoic acid, is used to prepare fluorine probes for metabolomics research. These probes can be attached to other molecules, such as amino acids, allowing for their identification and quantification in complex mixtures using ¹⁹F NMR. The chemical environment around the fluorine atom influences its NMR signal, providing structural and quantitative information. This approach is valuable for studying metabolic pathways and identifying biomarkers.

Potential Applications in Agrochemical and Advanced Materials Science Research

The applications of this compound and its analogues in pharmaceuticals suggest potential uses in other fields. In agrochemical research, the link to quinolone carboxylic acids is significant, as many fluoroquinolones possess potent antibacterial activity that could be adapted for crop protection. The development of new antimicrobial agents is a constant need in agriculture to combat resistant pathogens.

In advanced materials science, the utility of this compound as a potential linker for MOFs is a key application. MOFs are researched for a wide range of uses, including gas storage, separation, and heterogeneous catalysis. The specific functional groups on this compound could be leveraged to design materials with tailored properties for specific technological challenges.

Mechanistic and Biological Investigations Excluding Clinical and Safety Data

Studies on Molecular Target Engagement

Investigations into compounds with similar substitution patterns on the benzoic acid core reveal specific engagement with key cellular proteins, including G-protein coupled receptors and enzymes.

A close structural analog, 3-Chloro-5-hydroxybenzoic acid , has been identified as a selective agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate (B86563) receptor. sigmaaldrich.comselleckchem.com GPR81 is primarily expressed in adipose tissue, and its activation leads to a decrease in triglyceride lipolysis. sigmaaldrich.com The stimulation of GPR81 by its agonists initiates a signaling cascade that inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling. chemsrc.com

The activity of 3-Chloro-5-hydroxybenzoic acid has been evaluated across various species, demonstrating its potency as a GPR81 agonist.

Interactive Data Table: Potency of 3-Chloro-5-hydroxybenzoic acid as a GPR81 Agonist

Species EC₅₀ (μM)
Human 16
Monkey 17
Dog 67
Rat 7
Mouse 22
Hamster 27

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal response.

Another related compound, 3-Chloro-2-fluorobenzoic acid , serves as a crucial building block in the synthesis of potent inhibitors for Aurora A kinase. ossila.com Aurora A is a serine/threonine kinase that plays a critical role in cell division, and its over-expression is linked to various cancers. While 3-Chloro-2-fluorobenzoic acid is not the final active inhibitor, its incorporation into more complex molecules is key to their therapeutic effect. The resulting compounds have shown high efficacy, with half-maximal inhibitory concentrations (IC₅₀) as low as 3.5 ± 0.29 nM. ossila.com

In a broader context, various benzoic acid derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), enzymes that are crucial in the epigenetic regulation of gene expression and are significant targets in cancer therapy.

Understanding Cellular and Biochemical Pathway Modulations Induced by Benzoic Acid Derivatives

The modulation of cellular pathways by benzoic acid derivatives is an active area of research, with significant findings in the context of cancer biology. Naturally occurring benzoic acid derivatives have been shown to inhibit cancer cell growth by targeting histone deacetylases (HDACs). ossila.com Inhibition of HDACs leads to the accumulation of acetylated histones, altering chromatin structure and the expression of genes involved in cell cycle arrest and apoptosis (programmed cell death).

For instance, studies on hydroxybenzoic acid derivatives have demonstrated their ability to induce cell cycle arrest in the G2/M phase and increase the population of cells in the sub-G0-G1 phase, which is indicative of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.

Q & A

Q. How should researchers resolve contradictions in reported solubility or reactivity data?

  • Methodology : Replicate experiments under controlled conditions (solvent purity, temperature). Use statistical tools (e.g., ANOVA) to compare datasets. For solubility discrepancies, employ Hansen solubility parameters to rationalize solvent compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.